Cas no 898755-20-9 (2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone)
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
- 2',4'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE
- MFCD03843803
- AKOS016022289
- DTXSID20644809
- 898755-20-9
- 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
-
- MDL: MFCD03843803
- Inchi: 1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3
- InChI Key: JTBWXUZZTAGWJP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CCC1C(C)=CC=CC=1C)=O)Cl
Computed Properties
- Exact Mass: 306.05800
- Monoisotopic Mass: 306.0578205g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 5.42570
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206558-1g |
2',4'-dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 206558-2g |
2',4'-dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 206558-5g |
2',4'-dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | D100610-250mg |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D100610-500mg |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB366582-1 g |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone; 97% |
898755-20-9 | 1g |
€685.20 | 2022-03-02 | ||
| abcr | AB366582-1g |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, 97%; . |
898755-20-9 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB366582-2g |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, 97%; . |
898755-20-9 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH81861-1g |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH81861-2g |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone |
898755-20-9 | 97% | 2g |
$1169.00 | 2024-04-19 |
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Suppliers
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Introduction to 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS No. 898755-20-9)
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898755-20-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its dichlorinated propiophenone backbone and dimethylphenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a conjugated system with electron-withdrawing chloro groups and electron-donating aromatic rings, imparts distinct reactivity patterns that are exploited in various synthetic pathways.
The structural motif of 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone positions it as a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms at the 2' and 4' positions enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks. Additionally, the 2,6-dimethylphenyl group provides steric and electronic modulation, influencing the overall reactivity and selectivity of the compound in catalytic processes.
In recent years, research has highlighted the role of propiophenone derivatives in medicinal chemistry due to their ability to serve as precursors for heterocyclic compounds. The dichloro-substituted propiophenone scaffold is particularly interesting because it can be further functionalized to produce pharmacologically relevant molecules. For instance, studies have demonstrated its utility in generating kinase inhibitors and other therapeutic agents targeting specific biological pathways. The dimethylphenyl group further enhances binding affinity by modulating hydrophobic interactions with protein targets.
One of the most compelling aspects of 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is its application in the synthesis of advanced materials. Its ability to undergo polymerization or incorporation into polymer matrices makes it a candidate for developing novel photoactive or electronic materials. Researchers have explored its use in creating organic semiconductors and light-emitting diodes (OLEDs), where the conjugated system and electron-withdrawing groups play critical roles in charge transport properties. The compound's stability under various conditions also makes it suitable for industrial applications requiring robust chemical behavior.
The synthesis of 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone typically involves multi-step organic transformations starting from readily available aromatic precursors. Key steps often include chlorination reactions to introduce the dichloro groups followed by condensation with appropriate aldehydes or ketones to form the propiophenone core. The dimethylphenyl group is usually introduced via Friedel-Crafts alkylation or other aromatic substitution reactions. Advances in catalytic methods have streamlined these processes, improving yields and reducing byproduct formation.
From a mechanistic standpoint, the reactivity of 898755-20-9 is influenced by both electronic and steric factors. The electron-withdrawing chloro groups destabilize the carbonyl carbon, making it more susceptible to nucleophilic attack in condensation reactions. Simultaneously, the steric bulk provided by the dimethylphenyl group can influence reaction pathways by directing substitution patterns in aromatic systems. This balance between electronic and steric effects makes the compound a fascinating subject for computational studies aimed at predicting reaction outcomes.
In academic research, 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone has been employed as a model compound to investigate transition metal-catalyzed transformations. Its compatibility with palladium, copper, and nickel catalysts has enabled the development of novel synthetic strategies for constructing complex molecular architectures. Such methodologies are increasingly important in drug discovery pipelines where efficient construction of target molecules is essential for optimizing pharmacokinetic properties.
The pharmaceutical industry has shown particular interest in propiophenone derivatives due to their potential as drug candidates or key intermediates. For example, modifications of the 898755-20-9 scaffold have led to compounds with anti-inflammatory, antiviral, and anticancer activities. The ability to fine-tune electronic properties through substituent variation allows researchers to modulate biological activity effectively. High-throughput screening campaigns have identified derivatives with promising profiles that warrant further investigation.
Industrial-scale production of 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone requires careful optimization to ensure cost-effectiveness and environmental sustainability. Process chemists focus on minimizing waste generation while maximizing yield through efficient purification techniques such as crystallization or chromatography. Green chemistry principles are increasingly being applied to develop synthetic routes that utilize renewable feedstocks or catalytic systems that reduce energy consumption.
The future directions for research involving CAS No 898755-20-9 are multifaceted. On one hand, computational chemists are leveraging quantum mechanical methods to model its interactions with biological targets at an atomic level. This approach aids in rational drug design by predicting binding affinities and metabolic stability early in the discovery process. On the other hand, experimentalists continue to explore new synthetic methodologies that could expand its utility beyond current applications.
In conclusion,2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone represents a significant compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations while maintaining stability under various conditions—a balance that makes it indispensable for both academic research and industrial development。As our understanding of molecular interactions deepens,the potential uses for this intermediate will undoubtedly expand,solidifying its importance in modern chemistry。
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